1,4-Piperazinediacetic acid, 2-oxo-
Overview
Description
1,4-Piperazinediacetic acid, 2-oxo-: is a chemical compound with the molecular formula C₈H₁₂N₂O₅ and a molecular weight of 216.19 g/mol . It is also known by several synonyms, including (2-oxo-piperazine-1,4-diyl)-bis-acetic acid and 2-oxo-1,4-piperazinediacetic acid . This compound is characterized by the presence of a piperazine ring substituted with two acetic acid groups and an oxo group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Piperazinediacetic acid, 2-oxo- can be synthesized through various methods. One common approach involves the [3+2] cycloaddition of nitrone with alkenes, followed by subsequent functionalization steps . The nitrone is typically synthesized from 2-oxo-piperazine by alkylation with bromoacetic acid methyl ester, followed by deprotection of the Boc-protecting group using trifluoroacetic acid in anisole . The secondary amine generated is then oxidized using aqueous hydrogen peroxide with sodium tungstate as a catalyst .
Industrial Production Methods: Industrial production methods for 1,4-piperazinediacetic acid, 2-oxo- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Piperazinediacetic acid, 2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The acetic acid groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Aqueous hydrogen peroxide with sodium tungstate as a catalyst.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,4-Piperazinediacetic acid, 2-oxo- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-piperazinediacetic acid, 2-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes . These complexes can then participate in various biochemical processes, including enzyme inhibition and receptor modulation. The exact pathways and targets depend on the specific application and the nature of the complexes formed.
Comparison with Similar Compounds
2-Oxo-1-pyrrolidine acetamide (Piracetam): Shares the 2-oxo-pyrrolidone base structure but differs in its pharmacological properties and applications.
2-Oxo-4-piperazin-diessigsaeure: Another derivative of piperazine with similar structural features but different functional groups.
Uniqueness: 1,4-Piperazinediacetic acid, 2-oxo- is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a pharmaceutical scaffold make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[4-(carboxymethyl)-3-oxopiperazin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5/c11-6-3-9(4-7(12)13)1-2-10(6)5-8(14)15/h1-5H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSSZUUTJINKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455430 | |
Record name | 1,4-Piperazinediacetic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717-28-2 | |
Record name | 1,4-Piperazinediacetic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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